Predicted Lipophilicity (XLogP3) Impact on Kinase Selectivity
The target compound's computed XLogP3 value provides a quantitative basis for its differentiation from close analogs. A lower lipophilicity is associated with reduced off-target kinase binding and improved metabolic stability, a critical factor in lead optimization. The N-butyl chain on the target compound yields an intermediate XLogP3 of 2.5, contrasting with the more lipophilic N-(3,5-dimethylphenyl) analog (XLogP3 = 3.3) [1][2]. This difference suggests the N-butyl compound may occupy a more favorable lipophilic efficiency space for targeting ATP-binding pockets.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 942005-34-7, CID 8557058): XLogP3 = 3.3 |
| Quantified Difference | The target compound is 0.8 log units less lipophilic than the dimethylphenyl analog. |
| Conditions | XLogP3 computed by PubChem 2.2 (2025 release). |
Why This Matters
A 0.8 unit difference in XLogP3 significantly impacts predicted ADME profiles and kinase selectivity, guiding procurement for programs prioritizing oral bioavailability and reduced promiscuity.
- [1] PubChem Compound Summary for CID 40695019. Computed Descriptors. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 8557058. Computed Descriptors. National Center for Biotechnology Information (2025). View Source
